molecular formula C17H11BrN2OS B14344493 1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one

1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one

Cat. No.: B14344493
M. Wt: 371.3 g/mol
InChI Key: QEUSEAPZEDXNIT-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a quinazolinone core, with a bromophenyl and a methyl group attached. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one can be achieved through several synthetic routes. One efficient method involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and easy operation . The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could be due to the disruption of cellular signaling pathways.

Comparison with Similar Compounds

1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C17H11BrN2OS

Molecular Weight

371.3 g/mol

IUPAC Name

1-(4-bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one

InChI

InChI=1S/C17H11BrN2OS/c1-10-15(11-6-8-12(18)9-7-11)20-14-5-3-2-4-13(14)16(21)19-17(20)22-10/h2-9H,1H3

InChI Key

QEUSEAPZEDXNIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C3=CC=CC=C3C(=O)N=C2S1)C4=CC=C(C=C4)Br

Origin of Product

United States

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